(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
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Overview
Description
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate oxolane precursor and a bromomethylating agent.
Bromomethylation: The oxolane precursor undergoes bromomethylation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(difluoromethyl)phenyl]oxolane
- (2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]tetrahydrofuran
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the combination of its bromomethyl and trifluoromethyl groups, which confer distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12BrF3O |
---|---|
Molecular Weight |
309.12 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-2-1-3-10(4-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
SUHXXDHXFTXXMC-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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